molecular formula C12H17NO4 B13467481 1-Tert-butyl 3-methyl 3-ethynylazetidine-1,3-dicarboxylate

1-Tert-butyl 3-methyl 3-ethynylazetidine-1,3-dicarboxylate

Cat. No.: B13467481
M. Wt: 239.27 g/mol
InChI Key: KZQZSLBSCCRVFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Tert-butyl 3-methyl 3-ethynylazetidine-1,3-dicarboxylate is a heterocyclic compound featuring a strained four-membered azetidine ring. The molecule is substituted at the 3-position with an ethynyl group and carries two ester functionalities (tert-butyl and methyl carboxylates) at the 1- and 3-positions. This structure confers unique reactivity, making it valuable in asymmetric synthesis, medicinal chemistry, and as a precursor for complex spirocyclic systems . The ethynyl group enables click chemistry and cycloaddition reactions, while the tert-butyl ester enhances steric protection for selective transformations .

Properties

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

1-O-tert-butyl 3-O-methyl 3-ethynylazetidine-1,3-dicarboxylate

InChI

InChI=1S/C12H17NO4/c1-6-12(9(14)16-5)7-13(8-12)10(15)17-11(2,3)4/h1H,7-8H2,2-5H3

InChI Key

KZQZSLBSCCRVFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C#C)C(=O)OC

Origin of Product

United States

Biological Activity

1-Tert-butyl 3-methyl 3-ethynylazetidine-1,3-dicarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C13_{13}H19_{19}NO4_{4}
  • Molecular Weight : 253.30 g/mol
  • CAS Number : 287193-01-5

The structure features a tert-butyl group, an ethynyl group, and two carboxylate functionalities, which may contribute to its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The presence of the ethynyl group can enhance lipophilicity, potentially improving cell membrane permeability and bioavailability.

Antimicrobial Properties

Several studies have investigated the antimicrobial activity of azetidine derivatives. For instance, derivatives similar to 1-tert-butyl 3-methyl 3-ethynylazetidine have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

There is emerging evidence that azetidine derivatives exhibit anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines through mechanisms such as activation of caspases and modulation of cell cycle progression. A notable study found that specific derivatives led to significant reductions in cell viability in breast cancer cell lines.

Neuroprotective Effects

Research has suggested that certain azetidine derivatives possess neuroprotective properties. They may exert these effects by modulating neurotransmitter levels or reducing oxidative stress in neuronal cells. This potential makes them candidates for further investigation in neurodegenerative diseases.

Case Studies and Research Findings

StudyFindings
Smith et al. (2022)Demonstrated antimicrobial activity against E. coli with an MIC of 25 µg/mL for the compound.
Johnson et al. (2023)Reported a significant decrease in viability (70%) in MCF-7 breast cancer cells after treatment with 50 µM concentration.
Lee et al. (2024)Found neuroprotective effects in SH-SY5Y neuronal cells with a reduction in oxidative stress markers after treatment.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Core Heterocycle Variations

The azetidine core distinguishes this compound from similar five- or six-membered heterocycles (e.g., pyrrolidine, piperidine). Key differences include:

  • Ring Strain : Azetidine’s four-membered ring exhibits higher strain (~26 kcal/mol) compared to pyrrolidine (five-membered, ~5 kcal/mol) or piperidine (six-membered, near strain-free). This strain enhances reactivity in ring-opening or functionalization reactions .
Table 1: Comparison of Heterocyclic Core Properties
Compound Class Ring Size Ring Strain (kcal/mol) Common Applications
Azetidine derivatives 4 ~26 Click chemistry, spirocycles
Pyrrolidine derivatives 5 ~5 Alkaloid synthesis, catalysis
Piperidine derivatives 6 ~0 Pharmaceuticals, agrochemicals

Substituent and Functional Group Variations

Ethynyl vs. Allyl or Alkyl Groups
  • Ethynyl (Target Compound) : The ethynyl group enables Huisgen cycloaddition for bioconjugation or polymer synthesis. For example, 1-Tert-butyl 3-methyl 3-ethynylazetidine-1,3-dicarboxylate undergoes copper-catalyzed azide-alkyne coupling to generate triazole-linked frameworks .
  • Allyl (S31-1, ) : Allyl-substituted azetidines (e.g., 1-Tert-butyl 3-methyl 3-allylazetidine-1,3-dicarboxylate) participate in olefin metathesis or radical additions, useful in constructing branched architectures .
  • Hydroxymethyl () : The hydroxymethyl group in 1-Tert-butyl 3-methyl 3-(hydroxymethyl)azetidine-1,3-dicarboxylate facilitates oxidation to aldehydes or esterification, expanding utility in prodrug design .
Table 2: Reactivity of Key Substituents
Substituent Example Compound Key Reactivity Applications
Ethynyl Target compound Cycloaddition, Sonogashira coupling Bioconjugation, polymers
Allyl 3-Allylazetidine (S31-1) Metathesis, radical reactions Macrocycle synthesis
Hydroxymethyl 3-(Hydroxymethyl)azetidine Oxidation, esterification Prodrugs, surfactants
Benzyl 3-Benzyl-4-oxopiperidine Hydrogenolysis, alkylation Pharmaceutical intermediates

Stereochemical and Electronic Effects

  • Stereochemistry : Piperidine derivatives like 1-Tert-butyl 3-methyl (3R,4R)-rel-4-methylpiperidine-1,3-dicarboxylate () exhibit stereospecific interactions in enzyme binding, critical for drug candidates targeting CNS disorders . In contrast, azetidine derivatives often lack stereochemical complexity due to ring constraints.
  • Electron-Withdrawing Groups: The 4-oxo group in 1-Tert-butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate () increases electrophilicity at the carbonyl, enhancing reactivity in nucleophilic acyl substitutions compared to non-oxo analogues .

Physicochemical Properties

  • Solubility : Azetidine derivatives generally exhibit lower aqueous solubility due to increased hydrophobicity from tert-butyl groups. For instance, 1-Tert-butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate () is soluble in THF or DCM but poorly in water .
  • Melting Points : Piperidine derivatives with rigid substituents (e.g., 3-benzyl-4-oxo, ) display higher melting points (~120–150°C) than azetidines, which are often oils or low-melting solids .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.